molecular formula C10H12BrN5OS2 B4378148 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4378148
M. Wt: 362.3 g/mol
InChI Key: HVUBACLXWSPJFB-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazinecarbothioamide with an appropriate brominated precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring that may have comparable chemical properties and applications.

Uniqueness

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the ethylthio group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5OS2/c1-4-18-10-14-13-9(19-10)12-8(17)7-6(11)5(2)16(3)15-7/h4H2,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUBACLXWSPJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C(=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

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